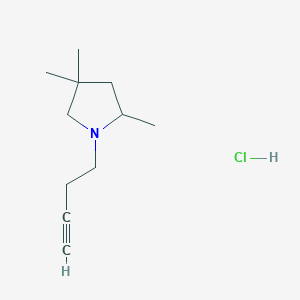

1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various pyrrolidine derivatives and their synthesis, which can be relevant to understanding the synthesis and properties of related compounds. Pyrrolidine derivatives are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve multiple steps, starting from simple precursors. For instance, the synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a related compound, involves a streamlined four-step process starting from pyrrole-2-carboxaldehyde. This process includes nitro-aldol condensation, reduction, Michael addition, and reductive cyclization, highlighting the complexity and the need for optimization in the synthesis of such compounds . Similarly, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride demonstrates a multi-step process involving condensation, N-alkylation, and hydrolysis .

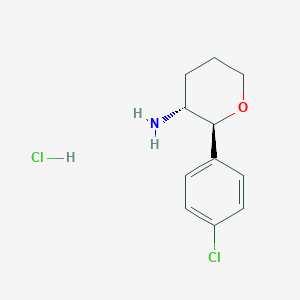

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex and is often determined using crystallography. For example, the crystal and molecular structure of cis-3,4-dibromopyrrolidine hydrochloride was reported to have a slightly deformed envelope conformation with cis-oriented bromine atoms . This information is crucial for understanding the reactivity and potential interactions of the molecule.

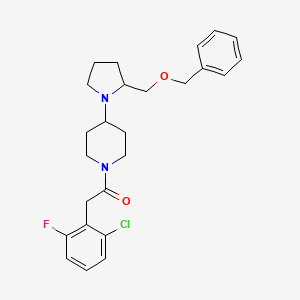

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be influenced by their molecular structure. For instance, the presence of bromine atoms in cis-3,4-dibromopyrrolidine hydrochloride suggests potential for further substitution reactions . Additionally, the study of ruthenium-catalyzed hydrosilation of 1-(trimethylsilyl)-1-buten-3-yne provides insights into the types of chemical reactions that can be catalyzed by transition metals, which could be relevant for functionalizing pyrrolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are determined by their functional groups and molecular structure. For example, the synthesis of (S)-3-hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid involves steps that can affect the yield and purity of the compound, indicating the importance of reaction conditions on the physical properties of the final product . The properties of these compounds, such as solubility, melting point, and stability, are essential for their practical applications and handling.

Aplicaciones Científicas De Investigación

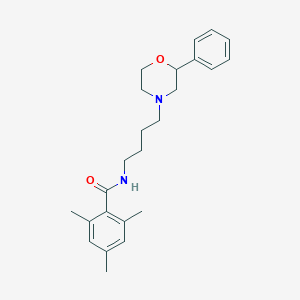

Asymmetric Synthesis Applications

A study discusses a practical asymmetric synthesis of a highly substituted N-acylpyrrolidine, which involved a key step of a [3+2] cycloaddition of methyl acrylate and an imino ester. This methodology, featuring novel asymmetric catalysis, could be relevant for the synthesis or study of 1-But-3-ynyl-2,4,4-trimethylpyrrolidine hydrochloride, showcasing its potential in creating compounds with specific stereochemical configurations for inhibiting HCV polymerase (Armel A. Agbodjan et al., 2008).

Electrochemical and Spectroscopic Study Applications

The electrochemical and spectroscopic studies of lanthanides in ionic liquids, including compounds similar to 1-But-3-ynyl-2,4,4-trimethylpyrrolidine hydrochloride, indicate potential applications in understanding solvation and coordination in novel solvent systems. Such research can aid in the development of new materials and processes for industrial applications (Yunfeng Pan & C. Hussey, 2013).

Antibacterial Agent Synthesis

Asymmetric synthesis and the study of the properties of enantiomers of an antibacterial agent show the importance of stereochemistry in medicinal chemistry. The process and findings from these types of studies could be relevant when considering the biological activity of 1-But-3-ynyl-2,4,4-trimethylpyrrolidine hydrochloride and its derivatives (T. Rosen et al., 1988).

Ionic Liquid Applications

Research on novel ionic monomers and the resulting "polymeric ionic liquids" (PILs) with highly delocalized anions provides insights into the design and synthesis of new materials with potential applications in energy storage, electrolytes, and polymer science. The development of these materials, related to the structural manipulation of compounds like 1-But-3-ynyl-2,4,4-trimethylpyrrolidine hydrochloride, underscores the chemical's utility in advanced materials science (A. Shaplov et al., 2011).

Propiedades

IUPAC Name |

1-but-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-5-6-7-12-9-11(3,4)8-10(12)2;/h1,10H,6-9H2,2-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTBRDUMZRNAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1CCC#C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)

![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)

![N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528454.png)

![2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2528464.png)

![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2528472.png)